1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15759171
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N5 |
|---|---|
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | 1-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C11H17N5/c1-4-16-9(2)11(8-14-16)12-7-10-5-6-13-15(10)3/h5-6,8,12H,4,7H2,1-3H3 |
| Standard InChI Key | VEZQXIXGUPQDPO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)NCC2=CC=NN2C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C10H16N5, derived from its pyrazole core and substituents. Based on structural analogs, its molecular weight is approximately 214.27 g/mol. The IUPAC name reflects its two pyrazole rings: one substituted with ethyl and methyl groups at positions 1 and 5, respectively, and the other with a methyl group at position 1 and an aminomethyl linker bridging the two rings.
Table 1: Comparative Molecular Properties of Pyrazole Derivatives
Structural Analysis
The compound’s structure includes two pyrazole rings connected via an aminomethyl (-CH2-NH-) bridge. The ethyl group at position 1 and methyl group at position 5 on the first ring enhance steric bulk, while the methyl group on the second pyrazole ring influences electronic distribution. X-ray crystallography data from analogous compounds suggest that such substitutions stabilize the planar pyrazole geometry, with bond angles near 120° for sp²-hybridized nitrogen atoms.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine likely involves multi-step reactions, as seen in related pyrazole derivatives:
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Formation of the First Pyrazole Ring:
Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions yields the 1-ethyl-5-methylpyrazole core. -
Aminomethylation:
The aminomethyl linker is introduced via nucleophilic substitution or reductive amination. For example, reacting 1-ethyl-5-methyl-1H-pyrazol-4-amine with chloromethylpyrazole in the presence of a base like potassium carbonate. -
Purification:
Column chromatography or recrystallization isolates the final product, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures).
Table 2: Common Reagents and Conditions for Pyrazole Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, β-keto ester, HCl | Pyrazole ring formation |
| Aminomethylation | Chloromethylpyrazole, K2CO3, DMF, 80°C | Linker attachment |
| Reduction | NaBH4, MeOH | Stabilize intermediate amines |
Reactivity and Functionalization
The compound’s primary amine group (-NH-) and pyrazole nitrogen atoms serve as sites for further functionalization:
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Acylation: Reacting with acetyl chloride forms amide derivatives, potentially enhancing bioavailability.
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Oxidation: Treatment with potassium permanganate could oxidize the ethyl group to a carboxylic acid, altering solubility.
| Compound | 5-HT2A Ki (nM) | D2 Ki (nM) | COX-2 IC50 (µM) |
|---|---|---|---|
| Target Compound (Predicted) | ~150 | ~300 | 2.5 |
| N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine | 120 | 280 | 1.8 |
Physicochemical Properties
Solubility and Stability
The compound is likely lipophilic due to its alkyl substituents, with a predicted logP value of 1.8 . Aqueous solubility may be limited (~0.5 mg/mL at pH 7), necessitating formulation with surfactants or cyclodextrins for in vivo studies. Stability tests on analogs indicate decomposition above 200°C, suggesting storage at 4°C under inert atmosphere .
Spectroscopic Characterization
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IR Spectroscopy: N-H stretch (~3350 cm⁻¹), C=N pyrazole ring (~1600 cm⁻¹) .
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NMR: ¹H NMR signals at δ 1.35 (triplet, ethyl CH3), δ 2.20 (singlet, methyl CH3), and δ 6.15 (singlet, pyrazole H).
Industrial and Research Applications
Pharmaceutical Development
The compound’s structural motif aligns with kinase inhibitors in clinical trials for oncology. Modifications to the aminomethyl group could yield candidates targeting neurodegenerative diseases.
Agricultural Chemistry
Pyrazole derivatives are employed as herbicides and fungicides. The methyl and ethyl groups may enhance soil adsorption, prolonging efficacy against plant pathogens .
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